Dimethyl 2-(1H-imidazol-1-yl)but-2-enedioate
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Overview
Description
Dimethyl 2-(1H-imidazol-1-yl)but-2-enedioate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a dimethyl ester group and an imidazole ring, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(1H-imidazol-1-yl)but-2-enedioate can be achieved through several methods. One common approach involves the reaction of imidazole with dimethyl but-2-enedioate under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(1H-imidazol-1-yl)but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can replace hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
Dimethyl 2-(1H-imidazol-1-yl)but-2-enedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Dimethyl 2-(1H-imidazol-1-yl)but-2-enedioate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical pathways. This binding can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1,2-Dimethylimidazole
- 2-(1-Methyl-1H-imidazol-2-yl)-ethanol
- 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1,4-dihydropyridine-3-substituted carboxylic acid .
Uniqueness
What sets Dimethyl 2-(1H-imidazol-1-yl)but-2-enedioate apart from these similar compounds is its specific structure, which imparts unique chemical and biological properties.
Properties
CAS No. |
120049-02-7 |
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Molecular Formula |
C9H10N2O4 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
dimethyl 2-imidazol-1-ylbut-2-enedioate |
InChI |
InChI=1S/C9H10N2O4/c1-14-8(12)5-7(9(13)15-2)11-4-3-10-6-11/h3-6H,1-2H3 |
InChI Key |
MFIZANGTEQKTDT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C(C(=O)OC)N1C=CN=C1 |
Origin of Product |
United States |
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